5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGDCZFWAGDTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)NN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Formation of Thiosemicarbazide Intermediate :
- 2,4-Dimethoxybenzoic acid is first converted to its ethyl ester via Fischer esterification using ethanol and sulfuric acid.
- Hydrazinolysis with hydrazine monohydrate yields 2,4-dimethoxybenzohydrazide.
- Treatment with allyl isothiocyanate in ethanol generates the corresponding thiosemicarbazide derivative.
Cyclization to Triazole-Thiol :
Key Reaction Equation :
$$
\text{2,4-Dimethoxybenzohydrazide} + \text{Allyl isothiocyanate} \xrightarrow{\text{NaOH, Δ}} \text{this compound} + \text{Byproducts}
$$
Optimization Notes :
- Alkali Concentration : Higher NaOH concentrations (>3N) lead to side reactions, including hydrolysis of methoxy groups.
- Solvent Choice : Ethanol-water mixtures (3:1 v/v) improve yield (78–82%) compared to pure ethanol (65–70%).
Alkylation and Acylation Modifications
Post-synthetic modifications of the triazole-thiol core enable diversification, though these methods are less commonly applied to the 2,4-dimethoxyphenyl variant specifically.
S-Alkylation with Halogenated Reagents
N-Acylation for Derivatives
- Method : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine at room temperature produces 1-acyl-4H-1,2,4-triazole-3-thiones.
- Limitations : Overacylation may occur at elevated temperatures, necessitating strict temperature control.
Alternative Routes via Thiocarbohydrazide
A secondary route involves condensation of 2,4-dimethoxybenzoic acid with thiocarbohydrazide, bypassing the esterification step.
Direct Fusion Method
Schiff Base Formation
- Application : The amino group of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol reacts with aldehydes to form Schiff bases, though this diverges from the target compound.
Comparative Analysis of Synthetic Methods
Critical Observations :
- Cyclocondensation Superiority : Higher yields and purity make this the preferred industrial-scale method.
- Byproduct Formation : Direct fusion may generate trace amounts of 1,3,4-thiadiazole derivatives, complicating purification.
Mechanistic Insights and Stereochemical Considerations
The regioselectivity of triazole ring formation is governed by electronic effects of the 2,4-dimethoxyphenyl group. The methoxy substituents enhance electron density at the ortho and para positions, directing cyclization to the 1,2,4-triazole configuration rather than 1,3,4 isomers. Computational studies suggest that the thiol group stabilizes the transition state through hydrogen bonding with the methoxy oxygen.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted triazole derivatives.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their impacts:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase electron density at the triazole core, improving interactions with biological targets or metal surfaces. Chloro and nitro groups (electron-withdrawing) reduce solubility but enhance redox activity .
- Substituent Position : 2,4-Dimethoxy substitution (target compound) vs. 3,4-dimethoxy () alters steric and electronic profiles, impacting binding affinity in biological systems .
Antimicrobial Activity
- 5-(Furan-2-yl)-4-(4-methoxybenzylidene)amino-triazole-3-thiol () exhibited moderate antimicrobial activity due to the furan moiety’s planar structure, which facilitates membrane penetration. The target compound’s dimethoxy groups may offer similar or enhanced activity .
- Chlorophenyl-substituted triazoles () showed significant antifungal effects, attributed to the hydrophobic Cl group’s interaction with fungal enzymes. The target compound’s polar methoxy groups may reduce potency but improve selectivity .
Corrosion Inhibition
- TRD () achieved 85–90% inhibition efficiency for zinc in HCl, outperforming analogs with acetohydrazide substituents. The methylthio group enhances adsorption via sulfur-metal bonding. The target compound’s methoxy groups may weaken adsorption but improve solubility in aqueous media .
Enzyme Inhibition
- Yucasin inhibits YUCCA flavin monooxygenases (key to auxin biosynthesis) with an IC₅₀ of ~10 μM. The chloro group’s electron-withdrawing nature stabilizes the triazole-thione tautomer, critical for binding . The target compound’s methoxy groups may reduce affinity but increase bioavailability.
Physicochemical Properties
- logP Values : Methoxy-substituted triazoles (e.g., target compound) typically have lower logP (~2.5) compared to chloro- (logP ~3.0) or methylthio-substituted (logP ~3.5) analogs, favoring aqueous solubility .
- Thermal Stability : Nitro- and chlorophenyl derivatives () exhibit higher thermal stability due to strong electron-withdrawing effects, whereas methoxy groups reduce decomposition temperatures .
Biological Activity
5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. The triazole scaffold is recognized for its ability to interact with biological targets, making it a valuable structure in drug design.
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 252.29 g/mol
- CAS Number : 503004-44-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, research indicated that at a concentration of 125 µg/mL, synthesized triazole derivatives showed activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The variation of substituents on the sulfur atom did not significantly alter the antimicrobial efficacy among derivatives.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation highlighted that compounds with a dimethoxyphenyl substitution exhibited selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines . The presence of two oxygen-containing groups within the pharmacophoric hydrogen bond acceptor feature significantly enhanced the activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for triazole derivatives indicate that specific substitutions can greatly influence biological activity. The dimethoxy substitution on the phenyl ring has been linked to improved interaction with biological targets, suggesting that modifications to this scaffold can optimize therapeutic effects .
Data Summary Table
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | 125 | 31.25 - 62.5 |
| S. aureus | |||
| P. aeruginosa | |||
| Anticancer | Bcl-2-expressing cell lines | Sub-micromolar | Not specified |
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing new S-substituted derivatives of triazole and evaluating their antimicrobial activity found promising results indicating potential for further drug development .
- Anticancer Mechanism Investigation : Research into the anticancer mechanisms revealed that specific structural modifications could enhance binding affinity to target proteins like Bcl-2, leading to increased apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
